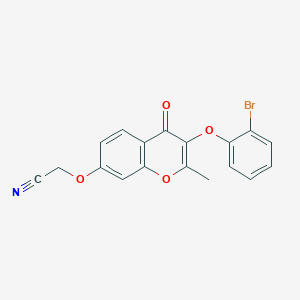

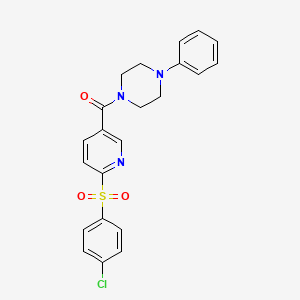

![molecular formula C16H16N2O2S B2495795 N-[1-(噻吩-2-羧酰)-3,4-二氢-2H-喹啉-6-基]乙酰胺 CAS No. 899964-25-1](/img/structure/B2495795.png)

N-[1-(噻吩-2-羧酰)-3,4-二氢-2H-喹啉-6-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide involves multi-component reactions, such as the Passerini three-component reaction, which combines isocyanides, quinoline-4-carbaldehyde, and arenecarboxylic acids in water at room temperature to yield novel α-(acyloxy)-α-(quinolin-4-yl)acetamides with quantitative yields (Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide demonstrates a nearly planar conformation, contributing to the stability and reactivity of the molecule. Intramolecular hydrogen bonds play a crucial role in maintaining the overall planarity and facilitating specific chemical interactions (Wen et al., 2006).

Chemical Reactions and Properties

Reactivity studies of related quinoline derivatives show that these compounds undergo various electrophilic substitution reactions, including nitration, sulfonation, and acylation, predominantly at specific positions on the thiophene ring, indicating a high degree of regioselectivity in chemical reactions (Aleksandrov et al., 2020).

Physical Properties Analysis

The physical properties of N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide derivatives, such as solubility, melting point, and crystal structure, are influenced by the presence of functional groups and the molecular conformation. Studies have shown that these compounds form stable crystals and exhibit specific interactions in the solid state, contributing to their unique physical properties (Karmakar et al., 2009).

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photochemical behavior, are determined by the quinoline and thiophene moieties, as well as the acetamide group. These characteristics facilitate a wide range of chemical transformations and interactions, making N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide a versatile compound in synthetic chemistry (Bogza et al., 2018).

科学研究应用

结构方面和性质

研究表明,某些含酰胺的异喹啉衍生物展示了独特的结构方面和性质。例如,一些化合物在与不同酸处理后形成凝胶或结晶固体,根据阴离子的平面性表现出有趣的行为。这些化合物,包括N-环己基-2-(喹啉-8-氧基)乙酰胺等变体,已被研究其晶体结构和宿主-客体复合物,展示在特定条件下增强荧光发射的特性,这在材料科学中用于传感和成像应用可能具有价值 (Karmakar, Sarma, & Baruah, 2007)。

合成和反应

噻吩基喹啉衍生物的合成和反应已被广泛研究。一项研究集中于喹啉-5-胺与噻吩-2-羰基氯化物的缩合反应,导致N-(喹啉-5-基)噻吩-2-甲酰胺的合成。这种化合物,在进一步处理和反应后,产生了2-(噻吩-2-基)[1,3]噻唑并[4,5-f]喹啉,经历了各种亲电取代反应,产生了具有潜在应用于化学合成和材料科学的衍生物 (Aleksandrov, Zablotskii, & El’chaninov, 2020)。

生物和化学传感应用

喹啉衍生物,包括结构相关于N-[1-(噻吩-2-羰基)-3,4-二氢-2H-喹啉-6-基]乙酰胺的化合物,已被研究其作为化学传感器的潜力。例如,特定衍生物已显示出作为生物和水样中Zn2+等金属离子的“开-关型荧光”化学传感器的显著潜力。由于其高选择性和灵敏度,这些传感器在监测环境和生物背景中的金属离子浓度方面可能具有实际应用 (Park et al., 2015)。

未来方向

Thiophene and its derivatives showed extensive significance in pharmaceutical field because of its varied biological and clinical applications . Therefore, there is an pressing need to design an effective, potent and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .

作用机制

Target of Action

The primary targets of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are currently unknown. Thiophene-based compounds have been reported to possess a wide range of therapeutic properties , suggesting that they may interact with multiple targets

Mode of Action

Given the diverse biological activities of thiophene derivatives , it is likely that this compound interacts with its targets in a complex manner, leading to a variety of cellular responses. More research is needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

The biochemical pathways affected by N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are currently unknown. Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting that they may affect multiple biochemical pathways

Result of Action

The molecular and cellular effects of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide’s action are currently unknown. Given the diverse biological activities of thiophene derivatives , it is likely that this compound induces a variety of molecular and cellular effects. More research is needed to elucidate these effects.

属性

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-11(19)17-13-6-7-14-12(10-13)4-2-8-18(14)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUNKRMOHNKKOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

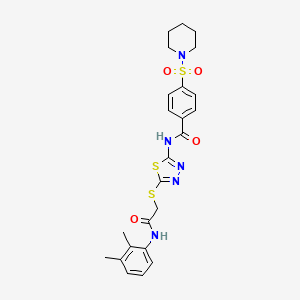

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2495716.png)

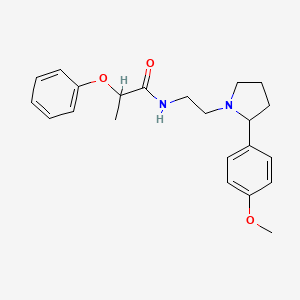

![3-[[Cyclopropyl(oxo)methyl]amino]-5-phenyl-2-thiophenecarboxylic acid methyl ester](/img/structure/B2495718.png)

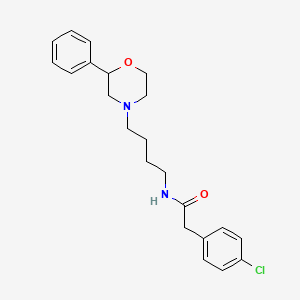

![5-Bromo-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2495719.png)

![2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2495720.png)

![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)